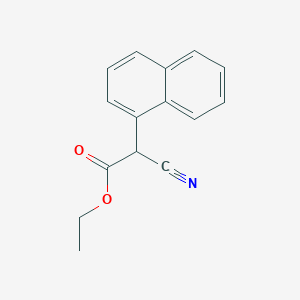

Ethyl 2-cyano-2-(naphthalen-1-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

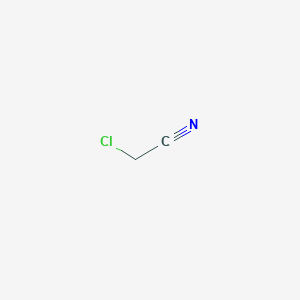

Ethyl 2-cyano-2-(naphthalen-1-yl)acetate is a chemical compound with the molecular formula C15H13NO2 . It is used in biochemical research .

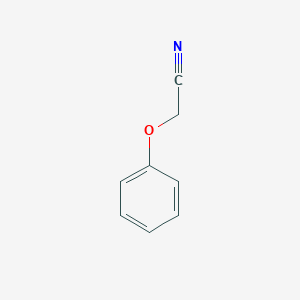

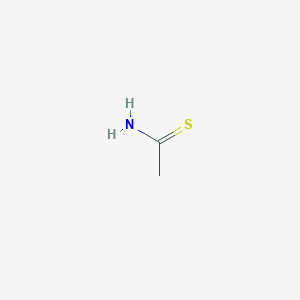

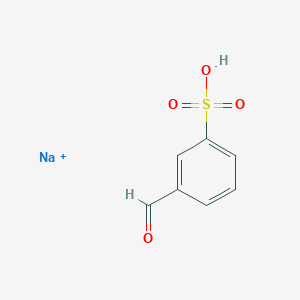

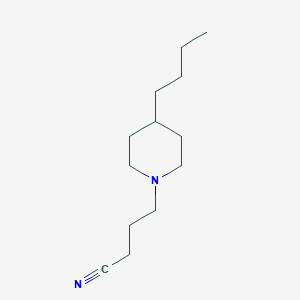

Molecular Structure Analysis

The molecular structure of Ethyl 2-cyano-2-(naphthalen-1-yl)acetate consists of a naphthalene ring attached to an ethyl acetate group via a cyano group . The molecular weight of the compound is 239.27 g/mol .Physical And Chemical Properties Analysis

Ethyl 2-cyano-2-(naphthalen-1-yl)acetate has a molecular weight of 239.27 g/mol . Other physical and chemical properties such as boiling point, solubility, etc., are not explicitly mentioned in the available resources.Scientific Research Applications

Crystallography

The compound has been used in crystallography studies . The crystal structure of a similar compound, 2-(naphthalen-1-yl)ethyl 2-(6-methoxynaphthalen-2-yl)propanoate, has been studied in detail . This could provide insights into the properties and behavior of “Ethyl 2-cyano-2-(naphthalen-1-yl)acetate” in its crystalline form.

Prodrug for Esterification

Research has shown that using naproxen as a prodrug for esterification can reduce the gastrointestinal side effects of naproxen and improve its bioavailability . The title compound contains two naphthanyl moieties , which suggests that “Ethyl 2-cyano-2-(naphthalen-1-yl)acetate” could potentially be used in a similar manner.

Synthesis of Push-Pull Molecules

Naphthalene derivatives bearing electron-accepting and electron-donating groups at the 2,6-positions belong to the family of D-π-A push-pull dyes . “Ethyl 2-cyano-2-(naphthalen-1-yl)acetate” could potentially be used in the synthesis of such molecules.

Labeling Protein Aggregates

Compounds similar to “Ethyl 2-cyano-2-(naphthalen-1-yl)acetate”, such as 2-(1-(6-((2-(fluoro)ethyl)(methyl)amino)naphthalen-2-yl)ethylidene)malononitrile (FDDNP), have been found to label protein aggregates of different compositions formed in the brain of patients suffering from neurodegenerative diseases like Alzheimer’s (AD) . This suggests that “Ethyl 2-cyano-2-(naphthalen-1-yl)acetate” could potentially be used in a similar manner.

Antimicrobial Evaluation

The compound could potentially be used in antimicrobial evaluations . A similar compound, ethylcarbamate, has shown comparable activity to the standard ampicillin .

Chemoprevention

The compound could potentially be used in chemoprevention . Aspirin and colorectal cancer research has shown the promise of precision chemoprevention .

Mechanism of Action

Target of Action

Ethyl 2-cyano-2-(naphthalen-1-yl)acetate is a biochemical compound used in proteomics research The specific targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It’s possible that it interacts with its targets through direct acylation reactions , but more detailed studies are required to confirm this and to understand any resulting changes.

Biochemical Pathways

Given its use in proteomics research

Result of Action

As a biochemical used in proteomics research , it may have effects on protein structures or functions, but more research is needed to describe these effects in detail.

properties

IUPAC Name |

ethyl 2-cyano-2-naphthalen-1-ylacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2/c1-2-18-15(17)14(10-16)13-9-5-7-11-6-3-4-8-12(11)13/h3-9,14H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKTUFQSUPDWXSB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C#N)C1=CC=CC2=CC=CC=C21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[Ethyl(4-sulfobenzyl)amino]benzenesulfonic acid](/img/structure/B46871.png)